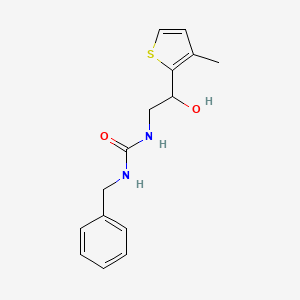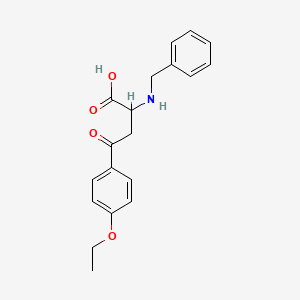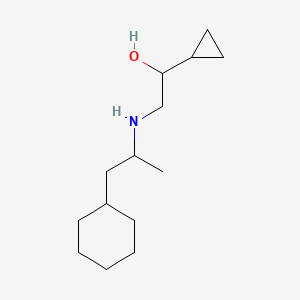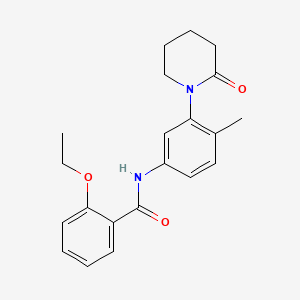
1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is complex, with a benzyl group attached to a urea moiety, which is further connected to a 2-hydroxyethyl group substituted with a 3-methylthiophene. This structure suggests potential for interesting chemical properties and reactivity.Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea are not available, it’s likely that this compound undergoes reactions typical of ureas and thiophenes. Ureas, for instance, can participate in condensation reactions, while thiophenes can undergo electrophilic aromatic substitution .Scientific Research Applications
Electron Transport Layer for Polymer Solar Cells
Urea-doped ZnO films, potentially including derivatives like 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, have been explored as electron transport layers in inverted polymer solar cells. This application is significant for enhancing the power conversion efficiency of these cells. The presence of urea helps to passivate defects in ZnO, which facilitates improved exciton dissociation and efficient charge extraction (Wang et al., 2018).
Acetylcholinesterase Inhibitors
Compounds including urea derivatives have been synthesized for antiacetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease. These compounds, through their structure, can effectively interact with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
HIV-1 Inhibition
Certain urea analogues, such as 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, have shown potential in inhibiting human immunodeficiency virus (HIV) type 1. These compounds target the HIV-1 reverse transcriptase and represent a unique class of inhibitors (Baba et al., 1991).
Uridine Phosphorylase Inhibitors
Urea derivatives have been investigated as potent inhibitors of uridine phosphorylase, indicating their potential as chemotherapeutic agents. Such compounds exhibit high water solubility, which is crucial for drug formulation (Lin & Liu, 1985).
ROCK Inhibitors for Cancer Therapy
1-Benzyl-3-(4-pyridylthiazol-2-yl)ureas, a category that may include the specific compound , have been identified as potent ROCK inhibitors. These compounds have applications in treating diseases like cancer, as they inhibit ROCK in human lung cancer cells (Pireddu et al., 2012).
Enzyme Inhibition
Urea derivatives are being investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. Such studies are crucial for developing treatments for neurological disorders (Sujayev et al., 2016).
Hydroxylation of Aromatic Hydrocarbons
Research on the hydroxylation of aromatic hydrocarbons, potentially involving compounds like 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, can provide insights into the metabolic pathways of these compounds in organisms (Bakke & Scheline, 1970).
Synthesis of Novel Ureas for Various Applications
Research also focuses on the synthesis of novel ureas, including potentially 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, for various applications like developing new materials or pharmaceutical compounds (Xu et al., 2009).
Safety and Hazards
Future Directions
Given its potential applications in scientific research, future studies could explore the synthesis, properties, and potential uses of 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea in greater detail. For instance, its potential as an inhibitor of certain enzymes could be explored further .
properties
IUPAC Name |
1-benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-7-8-20-14(11)13(18)10-17-15(19)16-9-12-5-3-2-4-6-12/h2-8,13,18H,9-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUAXNIQIVTRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)


![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)


![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)
![(3,4-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2675250.png)

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)
![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)
